molecular formula C10H18O2 B12502344 Oct-3-EN-1-YL acetate

Oct-3-EN-1-YL acetate

Cat. No.: B12502344
M. Wt: 170.25 g/mol
InChI Key: PHXNWSHRRVPWLO-UHFFFAOYSA-N
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Description

Oct-3-EN-1-YL acetate, also known as 1-Octen-3-yl acetate, is a chemical compound with the molecular formula C10H18O2. It is an ester of acetic acid and oct-1-en-3-ol. This compound exists as two enantiomers and can be obtained as a racemic mixture. It is a component of lavender oil and is known for its characteristic mushroom-like aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oct-3-EN-1-YL acetate can be synthesized through the esterification of oct-1-en-3-ol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include refluxing the mixture of oct-1-en-3-ol and acetic acid in the presence of the catalyst until the desired ester is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Oct-3-EN-1-YL acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oct-3-EN-1-YL acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Oct-3-EN-1-YL acetate involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may interact with specific enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct olfactory properties. Its presence in natural sources like lavender oil and its role in various biological and industrial applications further highlight its uniqueness compared to other similar compounds .

Properties

IUPAC Name

oct-3-enyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h6-7H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXNWSHRRVPWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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